4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)butanamide -

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)butanamide

Catalog Number: EVT-3672195
CAS Number:
Molecular Formula: C20H20N2O4
Molecular Weight: 352.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reaction of phthalic anhydride with amines: This method involves the condensation of phthalic anhydride with primary amines to form the corresponding N-substituted phthalimides [].
  • Triphosgene-mediated coupling: This method utilizes triphosgene as a coupling agent to facilitate the formation of phthalimide derivatives from appropriate starting materials [].
  • Multi-step synthesis involving cyclic condensation: This approach involves the construction of the phthalimide or isoindoline-1,3-dione core through a series of reactions, often including cyclization steps [, ].
Molecular Structure Analysis

Various studies have employed techniques such as X-ray crystallography and computational modeling to elucidate the structural features of these compounds. For example, X-ray crystallographic analysis of several derivatives has revealed the presence of intermolecular interactions such as hydrogen bonding and π-π stacking interactions, which can influence their solid-state packing and potentially their physicochemical properties [, , , , , ].

Mechanism of Action
  • Inhibition of enzymes: Some derivatives have been found to inhibit enzymes involved in inflammatory processes, such as COX-2 [].
  • Modulation of receptor activity: Certain compounds have shown activity as allosteric modulators of metabotropic glutamate receptors (mGluRs), suggesting their potential in treating CNS disorders [, , , , ].
  • Interaction with DNA: Some derivatives have been investigated for their potential to interact with DNA, which could contribute to their anticancer activities [].
Applications
  • Anti-inflammatory agents: Several derivatives have shown potent anti-inflammatory activity in various models of inflammation [, , , ]. For instance, compound 6P (4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(4-ethoxyphenyl)methylidene]benzohydrazide) significantly reduced inflammatory markers and cell populations in a mouse model of lung inflammation [].
  • Anticancer agents: These compounds have been investigated for their potential use in cancer treatment due to their ability to inhibit tumor growth and induce apoptosis [].
  • Antiviral agents: Certain derivatives have shown promising antiviral activity, particularly against HIV [].
  • Neurological disorders: Compounds like CPPHA (N-(4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl)-2-hydroxybenzamide) and its analogs have been investigated for their potential in treating CNS disorders due to their ability to modulate mGluR5 activity [, , , , ].

(4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(4-ethoxyphenyl)methylidene]benzohydrazide)

  • Compound Description: This thalidomide analog exhibits broad-spectrum anti-inflammatory activity. [] A UPLC-MS/MS assay was developed and validated for its determination in rat plasma samples, and its in vitro metabolic stability was assessed in rat liver microsomes. []
  • Relevance: This compound shares the core structure of 1,3-dioxo-1,3-dihydro-2H-isoindol with 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)butanamide, but incorporates a benzohydrazide moiety instead of the butanamide group. This structural similarity suggests potential overlap in their biological activity and metabolic pathways. []
  • Compound Description: CPPHA acts as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. [, , ] Unlike other PAMs targeting the MPEP binding site, CPPHA interacts with a distinct allosteric site. [, , ]
  • Relevance: CPPHA shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety with 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)butanamide. Notably, CPPHA utilizes this moiety as a linker to connect different pharmacophores, highlighting its versatility for developing structurally diverse compounds with potential biological activity. [, , ]

(S)-N-[2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast)

  • Compound Description: Apremiliast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor currently undergoing clinical trials. [] It emerged from the optimization of 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid PDE4 inhibitors. [] The solid-state structure of Apremilast possesses a π-philic pocket, enabling the formation of solvatomorphs and cocrystals with various small molecules through mechanochemical grinding. []
  • Relevance: Apremilast and 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)butanamide share the 1,3-dioxo-2,3-dihydro-1H-isoindol scaffold, but with different substituents and stereochemistry. This structural similarity suggests potential commonalities in their physicochemical properties and potential for interacting with similar biological targets. [, ]

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

  • Compound Description: This compound is a highly potent analog of 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), a known mGluR5 potentiator. [] VU-29 demonstrates selectivity for potentiating mGluR5-mediated responses over those mediated by mGluR1 in midbrain neurons. []
  • Relevance: VU-29, although structurally distinct from 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)butanamide, provides a contrasting example of an mGluR5 potentiator that interacts with the MPEP binding site, unlike CPPHA. This comparison highlights the diverse mechanisms by which compounds can allosterically modulate mGluR5 and the potential for developing compounds with distinct pharmacological profiles. []

N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP)

  • Compound Description: NCFP is a potent and efficacious mGluR5 positive allosteric modulator (PAM) belonging to the CPPHA series. [] It exhibits greater mGlu5 subtype selectivity compared to CPPHA. [] Unlike MPEP site PAMs, NCFP does not potentiate responses involved in hippocampal synaptic plasticity (LTD/LTP). []

4-[2-(4,4-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (AL106)

  • Compound Description: AL106, a benzenesulfonamide analog, exhibits promising anti-glioblastoma (GBM) activity by inhibiting the tropomyosin receptor kinase A (TrkA). [] It exhibits an IC50 value of 58.6 µM against GBM cells with lower toxicity in non-cancerous cells compared to cisplatin. []
  • Relevance: Despite structural dissimilarity with 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)butanamide, AL106 represents another example of a compound with anti-cancer potential. This parallel emphasizes the broader therapeutic relevance of exploring diverse chemical structures for developing novel treatments. []

Properties

Product Name

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)butanamide

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(2-ethoxyphenyl)butanamide

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C20H20N2O4/c1-2-26-17-11-6-5-10-16(17)21-18(23)12-7-13-22-19(24)14-8-3-4-9-15(14)20(22)25/h3-6,8-11H,2,7,12-13H2,1H3,(H,21,23)

InChI Key

MIYSDNWAONPPBP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.